molecular formula C13H16BNO2 B1463273 [4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile CAS No. 905966-41-8

[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile

Cat. No. B1463273
CAS RN: 905966-41-8
M. Wt: 229.08 g/mol
InChI Key: ABRQBFUTHRPJKV-UHFFFAOYSA-N
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Description

“[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile” is a boron-containing organic compound. Similar compounds include “4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline” and "4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile" . These compounds are typically solid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” likely contains a phenyl group attached to a boron atom within a dioxaborinane ring. The dioxaborinane ring is likely substituted with two methyl groups .

Scientific Research Applications

Chemical Transformations and Synthesis

  • The compound reacts with acetonitrile to yield 2,5-dimethyl-4-phenyl-5,6-dihydro1,3-oxazine, with the transformation mechanism being a topic of study (Kuznetsov, Alekseeya, & Gren, 1996).

  • In the synthesis of metallomacrocyclic palladium(II) complexes, the reaction of related ligands with [PdCl(2)(CH(3)CN)(2)] in acetonitrile forms monomeric chelated complexes (Guerrero et al., 2008).

  • The synthesis of novel 2,4-diamino-1,3,5-triazine derivatives involves the reaction of similar acetonitrile compounds, showing potential in developing anticancer agents (Sa̧czewski et al., 2006).

Advanced Material Development

  • The compound's derivatives have been used in the synthesis of 4-aryl-1,3,2-dioxaphosphorinane-2-sulfides, potentially useful in material science (He et al., 2000).

  • Its use in the fluorination of 3,5-diarylisoxazoles with Selectfluor® showcases its role in the development of novel fluorinated organic compounds (Stephens & Blake, 2004).

Mechanism of Action

Pharmacokinetics

The compound’s logp value of 492460 suggests that it is lipophilic and may be well absorbed and distributed in the body. The compound should be stored at 2-8℃ to maintain its stability and efficacy.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile. For instance, the compound’s stability may be affected by temperature, as it should be stored at 2-8℃ . Additionally, the compound’s lipophilic nature suggests that it may interact differently with various biological membranes, potentially influencing its absorption and distribution within the body.

properties

IUPAC Name

2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2/c1-13(2)9-16-14(17-10-13)12-5-3-11(4-6-12)7-8-15/h3-6H,7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRQBFUTHRPJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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